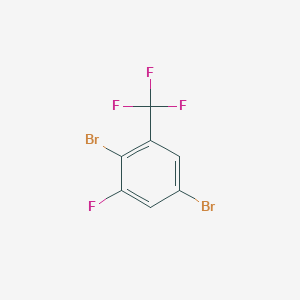

2,5-Dibromo-3-fluorobenzotrifluoride

Description

Properties

IUPAC Name |

2,5-dibromo-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYBZDBWYZMWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Nitration-Reduction-Diazotization-Bromination Route

One industrially scalable method avoids direct bromination with difficult-to-handle reagents by employing a multi-step approach starting from m-fluorobenzotrifluoride:

Nitration: m-Fluorobenzotrifluoride is nitrated in a mixed acid system (nitric acid and sulfuric acid) at temperatures below 25°C, yielding 5-fluoro-2-nitrobenzotrifluoride with high yield (~88%) and purity (~92%) after recrystallization.

Reduction: The nitro group is reduced to an amine using Raney nickel catalytic hydrogenation, producing 5-fluoro-2-aminobenzotrifluoride.

Diazotization and Bromination: The amine is converted to a diazonium salt using sodium nitrite and hydrobromic acid in the presence of cuprous bromide at low temperatures (~5°C). Subsequent substitution yields 2-bromo-5-fluorobenzotrifluoride with purity >98% and yield ~76%.

This method is advantageous due to the use of common reagents, mild reaction conditions, and ease of purification, making it suitable for industrial scale-up despite multiple steps.

Direct Bromination Using Potassium Bromate and Sulfuric Acid

An alternative approach involves direct bromination of m-fluorobenzotrifluoride using potassium bromate in concentrated sulfuric acid:

- m-Fluorobenzotrifluoride is mixed with 70% sulfuric acid and cooled below 30°C.

- Potassium bromate is added gradually over several hours while maintaining temperature control.

- The reaction mixture is stirred and heated moderately (30-50°C) to complete bromination.

- The product is extracted with dichloromethane, washed with sodium sulfite and alkali, then purified by distillation.

- Product purity reaches ~99%.

- Yields are high, approximately 92%.

- The process is relatively straightforward and suitable for scale-up.

Palladium-Catalyzed Bromination Reactions

Recent methods employ palladium-catalyzed bromination for selective halogenation:

- Starting from trifluorotoluene derivatives, reactions are performed in the presence of palladium catalysts such as PdCl₂(dppf), Pd(PPh₃)₂Cl₂, or Pd(acac)₂.

- Potassium bromide and cuprous bromide act as bromine sources.

- Reactions are conducted under reflux or room temperature stirring for 5-8 hours.

- After reaction completion, products are extracted and purified via column chromatography.

| Catalyst | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | 5-8 | 91 - 97 | 86 - 96 |

| Pd(PPh₃)₂Cl₂ | 6-8 | 93 - 98 | 90 - 98 |

| Pd(acac)₂ | 6-8 | 82 - 91 | 82 - 91 |

This method offers high selectivity and yields but requires expensive catalysts and chromatographic purification, which may limit industrial application.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nitration-Reduction-Diazotization | m-Fluorobenzotrifluoride | HNO₃/H₂SO₄ nitration, Raney Ni reduction, NaNO₂/HBr diazotization | 76-88 | >92-98 | Uses common reagents, scalable | Multi-step, longer process |

| Direct Bromination with KBrO₃ | m-Fluorobenzotrifluoride | KBrO₃, 70% H₂SO₄, 30-50°C, dichloromethane extraction | ~92 | ~99 | Simple, high purity, good yield | Requires careful temperature control |

| Pd-Catalyzed Bromination | Trifluorotoluene derivatives | Pd catalysts, KBr, CuBr, reflux or RT, chromatography | 82-98 | 82-98 | High selectivity, mild conditions | Expensive catalysts, purification needed |

Additional Notes and Research Findings

- The nitration step requires careful temperature control to avoid over-nitration or side reactions.

- Reduction with Raney nickel is efficient but requires hydrogenation equipment.

- Diazotization-bromination is sensitive to temperature and reagent addition rates to control gas evolution and side products.

- Direct bromination with potassium bromate is effective but demands strict temperature and addition control to prevent over-bromination.

- Palladium-catalyzed methods allow for milder conditions and potentially fewer steps but involve costly catalysts and purification steps.

- Purification techniques commonly include recrystallization, vacuum distillation, and column chromatography depending on the method.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzotrifluoride derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

2,5-Dibromo-3-fluorobenzotrifluoride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzotrifluoride involves its reactivity towards nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These halogen atoms create electron-deficient sites on the benzene ring, making it susceptible to nucleophilic attack. The compound can also participate in electrophilic aromatic substitution reactions, where the electron-withdrawing trifluoromethyl group influences the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₃₄H₂₄Br₂O), a structurally distinct compound with bromine at the 3- and 4-positions, tetraphenyl substituents, and a dihydrofuran ring. While both compounds are brominated aromatics, critical differences exist in their substitution patterns, functional groups, and applications. Below is a comparative analysis based on structural and physicochemical properties:

Structural Differences

| Property | 2,5-Dibromo-3-fluorobenzotrifluoride | 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran |

|---|---|---|

| Core Structure | Benzene ring with -CF₃ substituent | Dihydrofuran ring fused with tetraphenyl groups |

| Halogen Positions | Bromine at 2,5; fluorine at 3 | Bromine at 3,4 |

| Electron-Withdrawing Groups | -CF₃ (strongly electron-withdrawing) | Phenyl groups (moderate electron-withdrawing) |

| Symmetry | Lower symmetry due to mixed substituents | Higher symmetry from tetraphenyl arrangement |

Physicochemical Properties

Reactivity :

- The -CF₃ group in 2,5-Dibromo-3-fluorobenzotrifluoride enhances electrophilic substitution resistance compared to the dihydrofuran-based compound, which undergoes ring-opening reactions under acidic conditions .

- The tetraphenyl groups in the dihydrofuran derivative contribute to steric hindrance, reducing its reactivity in cross-coupling reactions compared to the more accessible benzene-based analog .

Thermal Stability :

Crystallographic Data

The evidence highlights bond angles and torsion angles for 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, such as:

- C14–C15–C16 bond angle: 120.5°

- C7–C12–C11 torsion angle: −175.7°

These parameters reflect the steric strain in the dihydrofuran core, which is absent in the planar, rigid benzene ring of 2,5-Dibromo-3-fluorobenzotrifluoride.

Limitations of Current Evidence

Key gaps include:

- Lack of spectroscopic or computational data for the target compound.

- Limited comparative studies on halogenated benzene vs. heterocyclic systems.

Biological Activity

2,5-Dibromo-3-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Dibromo-3-fluorobenzotrifluoride is . The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with trifluoromethyl groups. These substituents contribute to its electrophilic nature, making it capable of participating in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids.

The primary mechanism of action for 2,5-Dibromo-3-fluorobenzotrifluoride involves its role as an electrophile. It can interact with various biomolecules, leading to modifications that may alter their function. The compound's ability to undergo nucleophilic substitution allows it to form stable complexes with proteins and nucleic acids, potentially modulating enzyme activities and receptor functions .

Antimicrobial Properties

Research has shown that halogenated aromatic compounds exhibit antimicrobial activity. In a study evaluating various fluorinated compounds, 2,5-Dibromo-3-fluorobenzotrifluoride demonstrated moderate antibacterial effects against specific strains of bacteria. The presence of bromine and fluorine enhances the compound's lipophilicity, facilitating membrane penetration and subsequent bacterial cell disruption .

Cytotoxic Effects

In vitro studies have indicated that 2,5-Dibromo-3-fluorobenzotrifluoride exhibits cytotoxic effects on cancer cell lines. The compound's electrophilic nature allows it to form adducts with cellular macromolecules, leading to apoptosis in sensitive cell types. For instance, tests on human breast cancer cells revealed significant reductions in cell viability at concentrations above 10 µM.

Case Studies

Applications in Medicinal Chemistry

The biological activity of 2,5-Dibromo-3-fluorobenzotrifluoride positions it as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in designing novel therapeutics for cancer treatment and antimicrobial agents. Ongoing research is focused on optimizing its structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-fluorobenzotrifluoride in academic research?

- Methodology :

- Halogenation : Sequential bromination and fluorination of a toluene derivative using reagents like NBS (N-bromosuccinimide) and DAST (diethylaminosulfur trifluoride).

- Cross-Coupling : Use Suzuki-Miyaura coupling with boronic acids to introduce aryl groups, leveraging bromo substituents as reactive sites .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can researchers validate the structural integrity of 2,5-Dibromo-3-fluorobenzotrifluoride?

- Methodology :

- NMR Analysis : and NMR to confirm substituent positions and coupling patterns (e.g., splitting due to adjacent halogens).

- X-ray Crystallography : Resolve bond angles and distances (e.g., C–Br ≈ 1.9 Å, C–F ≈ 1.35 Å) to confirm stereoelectronic effects .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z ≈ 316 [M]) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated fluorobenzene derivatives?

- Methodology :

- Multi-Technique Validation : Cross-check XRD data with computational models (DFT or molecular dynamics) to reconcile discrepancies in bond angles or torsional strain .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess phase transitions that might explain structural anomalies .

- Critical Literature Review : Compare datasets from independent studies (e.g., CCDC entries) to identify systematic errors in measurement protocols .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Quantify substituent effects using σ (fluoro: +0.34, bromo: +0.39) to predict reaction rates and regioselectivity in Pd-catalyzed couplings .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions prone to nucleophilic/electrophilic attack .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or UV-Vis spectroscopy to correlate substituent positions with activation barriers .

Q. What safety protocols are critical for handling halogenated fluorobenzenes in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods with HEPA filters to mitigate inhalation risks from volatile intermediates (e.g., bromine gas).

- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields when working with fluorinating agents (e.g., DAST).

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers .

Contradiction Analysis Framework

- Step 1 : Compare datasets (e.g., bond angles, reactivity) across peer-reviewed studies.

- Step 2 : Replicate experiments under controlled conditions (e.g., solvent purity, temperature).

- Step 3 : Apply statistical tools (e.g., χ tests) to assess significance of discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.